(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol
CAS No.: 2000735-72-6
Cat. No.: VC3148464
Molecular Formula: C10H14OS2
Molecular Weight: 214.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2000735-72-6 |
|---|---|
| Molecular Formula | C10H14OS2 |
| Molecular Weight | 214.4 g/mol |
| IUPAC Name | thian-4-yl(thiophen-3-yl)methanol |
| Standard InChI | InChI=1S/C10H14OS2/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8,10-11H,1-2,4-5H2 |
| Standard InChI Key | HWARLYQUKZDWCS-UHFFFAOYSA-N |
| SMILES | C1CSCCC1C(C2=CSC=C2)O |
| Canonical SMILES | C1CSCCC1C(C2=CSC=C2)O |
Introduction
Molecular Description
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Chemical Name: (Tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol
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Core Structure:
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Tetrahydrothiopyran Ring: A six-membered sulfur-containing heterocyclic ring, partially saturated.
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Thiophene Ring: A five-membered aromatic sulfur-containing heterocycle.
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Methanol Group: A hydroxymethyl (-CH2OH) functional group attached to the core structure.
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Synthesis Pathways
The synthesis of compounds like (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol typically involves multi-step organic reactions. While specific synthesis details for this compound are not readily available in the provided data, similar compounds have been synthesized using the following general strategies:
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Formation of the Thiopyran Core:
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Cyclization of sulfur-containing precursors (e.g., mercaptans) with aldehydes or ketones under acidic or basic conditions.
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Introduction of the Thiophene Ring:
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Coupling reactions, such as Suzuki or Stille coupling, may be employed to attach a thiophene derivative to the thiopyran core.
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Addition of Hydroxymethyl Group:
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Hydroxymethylation via formaldehyde or related reagents can introduce the methanol group at a specific position.
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Analytical Characterization
Characterization of this compound would typically involve advanced spectroscopic and analytical techniques:
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR):
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1H NMR: Signals for aromatic protons from the thiophene ring and aliphatic protons from the tetrahydrothiopyran ring.
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13C NMR: Distinct peaks for carbons in aromatic, aliphatic, and hydroxyl-bearing positions.
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Infrared Spectroscopy (IR):
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Hydroxyl (-OH) stretching vibrations (~3200–3600 cm⁻¹).
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C-S stretching bands characteristic of thiopyran and thiophene rings.
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Mass Spectrometry (MS):
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Molecular ion peak corresponding to , confirming molecular weight.
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Pharmaceutical Research
Compounds containing thiopyran and thiophene moieties are often investigated for their biological activities:
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Antioxidant properties due to electron-rich sulfur atoms.
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Potential as enzyme inhibitors (e.g., lipoxygenase inhibitors).
Material Science
The presence of sulfur-containing heterocycles makes such compounds candidates for use in electronic materials, such as organic semiconductors.
Synthetic Intermediates
This compound can serve as a building block for more complex molecules in medicinal chemistry or agrochemical research.
Research Directions
Future studies on (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol could focus on:
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Optimizing synthetic routes to improve yield and scalability.
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Investigating its biological activities through in vitro and in vivo assays.
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Exploring its electronic properties for potential use in optoelectronics.
This article provides a foundational understanding of the compound’s structure, synthesis, and potential uses while highlighting areas for further research.
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